Product packaging for methyl 2-fluoro-1H-imidazole-5-carboxylate(Cat. No.:)

methyl 2-fluoro-1H-imidazole-5-carboxylate

Cat. No.: B11763168
M. Wt: 144.10 g/mol
InChI Key: TWHYMJGCJMJVSC-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-1H-imidazole-5-carboxylate is a fluorinated heterocyclic building block of high interest in medicinal chemistry and materials science research. While specific studies on this exact compound are limited, its core structure is closely related to potent bioactive molecules. Imidazole-4,5-dicarboxylic acid derivatives are extensively used as versatile ligands to construct metal-organic frameworks (MOFs) and coordination polymers with diverse structural topologies and potential applications . In pharmaceutical research, the imidazole and benzimidazole pharmacophores are recognized for their resemblance to naturally occurring purine nucleotides, making them privileged scaffolds in drug discovery . For instance, related compounds, such as Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), have been identified as potent Microtubule Targeting Agents (MTAs) that induce mitotic arrest and cell death in cancer cells, demonstrating significant anti-tumor activity in aggressive breast cancer models both in vitro and in vivo . This suggests the potential for fluorinated imidazole carboxylates like this compound to serve as key intermediates in the synthesis of novel small-molecule inhibitors or as functional ligands in catalytic and materials chemistry. This product is intended for research purposes as a chemical intermediate and is strictly for laboratory use. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5FN2O2 B11763168 methyl 2-fluoro-1H-imidazole-5-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5FN2O2

Molecular Weight

144.10 g/mol

IUPAC Name

methyl 2-fluoro-1H-imidazole-5-carboxylate

InChI

InChI=1S/C5H5FN2O2/c1-10-4(9)3-2-7-5(6)8-3/h2H,1H3,(H,7,8)

InChI Key

TWHYMJGCJMJVSC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(N1)F

Origin of Product

United States

Sophisticated Synthetic Strategies for Methyl 2 Fluoro 1h Imidazole 5 Carboxylate

Foundational Imidazole (B134444) Ring Formation Methodologies

The construction of the imidazole core is the initial critical phase in the synthesis of methyl 2-fluoro-1H-imidazole-5-carboxylate. Various classical and modern methods can be adapted to create the necessary imidazole-5-carboxylate precursor.

Adaptations of Classical Imidazole Synthesis Routes

Classical name reactions in organic chemistry provide a robust foundation for imidazole synthesis. While direct synthesis of the fluorinated target is challenging with these methods, they are pivotal in preparing the non-fluorinated imidazole precursor, which can then undergo fluorination.

Debus-Radziszewski Imidazole Synthesis : This multicomponent reaction traditionally involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.orgijprajournal.com To synthesize a precursor for this compound, one could envision a reaction between a glyoxal derivative, an appropriate aldehyde, and ammonia. scribd.commdpi.com For instance, the reaction of methyl glyoxylate (a dicarbonyl compound), formaldehyde (an aldehyde), and ammonia could theoretically yield methyl 1H-imidazole-4-carboxylate, a regioisomer of the desired precursor. Achieving the 5-carboxylate substitution pattern would necessitate the use of specifically substituted dicarbonyl compounds. The general reaction is depicted in Figure 1.

Figure 1: General Scheme of the Debus-Radziszewski Imidazole Synthesis.

Reactant 1Reactant 2Reactant 3Product
1,2-DicarbonylAldehydeAmmoniaSubstituted Imidazole
Methyl GlyoxylateFormaldehydeAmmoniaMethyl 1H-imidazole-4-carboxylate

Wallach Synthesis : The Wallach synthesis involves the reaction of N,N'-disubstituted oxamides with phosphorus pentachloride to yield chlorinated imidazoles, which can be subsequently reduced. researchgate.net Adapting this for the target molecule would be complex and likely indirect, potentially involving the synthesis of a suitably substituted oxamide that could lead to a precursor of methyl 1H-imidazole-5-carboxylate.

van Leusen Imidazole Synthesis : This powerful reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldimine to construct the imidazole ring. organic-chemistry.orgorganic-chemistry.orgwikipedia.org It is a versatile method for preparing 1,4,5-trisubstituted imidazoles. nih.govnih.gov A plausible adaptation for a precursor to the target molecule would involve the reaction of TosMIC with an imine derived from methyl glyoxylate. The flexibility of the van Leusen synthesis allows for the introduction of various substituents, making it a valuable tool in the synthesis of complex imidazoles. nih.govnih.gov

Figure 2: General Scheme of the van Leusen Imidazole Synthesis.

Reactant 1Reactant 2Product
Tosylmethyl isocyanide (TosMIC)AldimineSubstituted Imidazole

Cyclocondensation Approaches for Imidazole Core Construction

Cyclocondensation reactions offer a direct and efficient route to the imidazole core. These methods typically involve the reaction of a 1,2-dicarbonyl compound with an amidine or a similar nitrogen-containing species. For the synthesis of methyl 1H-imidazole-5-carboxylate, a key intermediate, a cyclocondensation reaction could be employed. For example, the reaction of methyl 2-amino-3-oxobutanoate with formamidine would lead to the formation of the desired imidazole ring with the carboxylate group at the 5-position. Variations of this approach, utilizing different starting materials and catalysts, have been developed to improve yields and reaction conditions. sciepub.com

Targeted Introduction of the C2-Fluoro Substituent

The introduction of a fluorine atom at the C2 position of the imidazole ring is a challenging yet crucial step in the synthesis of this compound. This transformation can be achieved through several distinct strategies.

Nuances of Nucleophilic Fluorination in Imidazole Systems

Nucleophilic fluorination typically involves the displacement of a leaving group by a fluoride (B91410) ion. In the context of imidazole synthesis, this would necessitate a precursor with a suitable leaving group at the C2 position, such as a halogen (Cl, Br) or a sulfonate group. The imidazole ring's electron-rich nature can make direct nucleophilic aromatic substitution challenging. However, the development of advanced fluorinating agents and catalytic systems has expanded the scope of these reactions. acs.orgnih.gov Imidazolium-based fluoride reagents have shown promise in nucleophilic fluorination reactions. acs.org

A potential route would involve the synthesis of methyl 2-chloro-1H-imidazole-5-carboxylate, followed by a nucleophilic fluorination reaction using a fluoride source like cesium fluoride (CsF) or a more sophisticated reagent such as [IPrH][F(HF)n]. acs.org The reaction conditions, including solvent and temperature, would need to be carefully optimized to achieve the desired transformation without decomposition of the starting material.

Table 1: Comparison of Nucleophilic Fluorinating Agents

Reagent Advantages Disadvantages
Alkali Metal Fluorides (e.g., CsF) Readily available Low solubility, requires high temperatures
Tetrabutylammonium Fluoride (TBAF) Soluble in organic solvents Hygroscopic, can act as a base

Exploration of Electrophilic Fluorination Protocols

Electrophilic fluorination has emerged as a powerful method for the direct introduction of fluorine onto electron-rich aromatic and heteroaromatic rings. wikipedia.orgrsc.org This approach involves the reaction of the imidazole substrate with an electrophilic fluorine source ("F+"). Several commercially available reagents, such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI), are effective for this purpose. nih.govsemanticscholar.org

The direct fluorination of methyl 1H-imidazole-5-carboxylate at the C2 position is a plausible strategy. The reaction would likely proceed via deprotonation of the imidazole ring at C2, followed by quenching with the electrophilic fluorine source. nih.gov The regioselectivity of the fluorination can be influenced by the choice of protecting groups on the imidazole nitrogen and the reaction conditions. nih.gov

Table 2: Common Electrophilic Fluorinating Agents

Reagent Structure Key Features
Selectfluor® 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Crystalline, stable, and relatively safe to handle

Halogen-Exchange Reactions and Interconversion Strategies

Halogen-exchange (Halex) reactions provide another avenue for the synthesis of fluorinated imidazoles. This method involves the conversion of a more readily available halogenated imidazole (e.g., chlorinated or brominated) into the desired fluoro derivative. The Finkelstein reaction is a classic example of a halogen-exchange reaction, although it is more commonly applied to alkyl halides.

For the synthesis of this compound, a precursor such as methyl 2-chloro- or 2-bromo-1H-imidazole-5-carboxylate could be subjected to a halogen-exchange reaction with a fluoride source. This approach often requires high temperatures and polar aprotic solvents to facilitate the exchange. The success of this strategy is dependent on the relative bond strengths of the carbon-halogen bonds and the thermodynamics of the exchange process.

Precise Esterification at the C5-Carboxylate Position

The final step in the synthesis of this compound, or a key transformation within a multi-step sequence, is the esterification of the C5-carboxylic acid. The reactivity of the fluorinated imidazole core necessitates careful selection of esterification methods to ensure high yields and prevent unwanted side reactions.

Advanced Esterification Techniques from Carboxylic Acid Precursors

Traditional Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol under strong acidic conditions, is a viable but potentially harsh method for sensitive substrates like fluorinated imidazoles. The strong acid could lead to degradation or side reactions involving the imidazole ring. More advanced and milder techniques are therefore often preferred.

One such advanced method involves the use of imidazole carbamates , such as methyl imidazole carbamate (MImC). These reagents offer a chemoselective route for the esterification of carboxylic acids and provide a safer alternative to hazardous reagents like diazomethane. The reaction typically proceeds in a polar solvent at elevated temperatures, leading to high yields.

Another sophisticated approach is the use of heterogeneous catalysts . For instance, metal-organic frameworks (MOFs) like UiO-66-NH2 have been successfully employed as catalysts for the methyl esterification of fluorinated aromatic carboxylic acids. These catalysts offer the advantages of easy separation from the reaction mixture and potential for recycling, aligning with the principles of green chemistry. The reaction time with such catalysts can be significantly reduced compared to traditional methods.

The following table summarizes various advanced esterification techniques that could be applied to 2-fluoro-1H-imidazole-5-carboxylic acid.

Esterification TechniqueReagents/CatalystTypical SolventTemperature (°C)Plausible Yield (%)Reference
Imidazole CarbamateMethyl Imidazole Carbamate (MImC)Acetonitrile60-8085-95Proposed
Heterogeneous CatalysisUiO-66-NH2Methanol100-12080-90Proposed
Steglich EsterificationDCC, DMAPDichloromethaneRoom Temp75-85Proposed
Mitsunobu ReactionDEAD, PPh3Tetrahydrofuran0 to Room Temp70-80Proposed

Integration of Esterification within Multi-Step Synthesis

The synthesis of this compound is inherently a multi-step process, beginning with simpler precursors. The esterification step can be strategically placed within this sequence. One plausible synthetic route starts from a pre-functionalized imidazole ring, where the ester group is introduced at a late stage.

A hypothetical multi-step synthesis could involve the following key transformations:

Construction of the Imidazole Ring: Synthesis of a 2-fluoroimidazole precursor, potentially through a multi-component reaction or by modification of an existing imidazole derivative.

Introduction of the Carboxyl Group: Carboxylation at the C5 position of the 2-fluoroimidazole ring.

Esterification: Conversion of the resulting 2-fluoro-1H-imidazole-5-carboxylic acid to its methyl ester.

Alternatively, the methyl ester functionality could be introduced early in the synthesis, for example, by using a starting material that already contains a methyl carboxylate group. However, this approach requires that the ester group is stable to the subsequent reaction conditions needed to introduce the fluorine atom and build the imidazole ring.

Innovative and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. For the synthesis of this compound, several innovative and sustainable methodologies can be envisioned to enhance efficiency, reduce waste, and minimize environmental impact.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The application of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and often, cleaner reaction profiles with fewer byproducts. For the synthesis of fluorinated heterocycles, microwave heating can be particularly advantageous.

In the context of preparing this compound, microwave energy could be applied to several steps, including the initial imidazole ring formation and the final esterification. Microwave-assisted esterification of heterocyclic carboxylic acids has been shown to be highly efficient, often proceeding to completion in a matter of minutes compared to hours with conventional heating.

Reaction StepConventional Method (Time)Microwave-Assisted Method (Time)Plausible Yield Improvement
Imidazole Ring Formation8-24 hours10-30 minutes10-20%
Esterification4-12 hours5-15 minutes5-15%

Solvent-less and Mechanochemical Approaches

Solvent-less reactions and mechanochemistry represent cutting-edge approaches in green synthesis. By eliminating the need for bulk solvents, these methods reduce waste, lower costs, and can lead to improved safety profiles.

Mechanochemistry , which involves inducing reactions through mechanical force (e.g., ball milling), has been successfully applied to the synthesis of various heterocyclic compounds, including imidazole derivatives. A solvent-free, mechanochemical approach to the synthesis of the imidazole precursor or the final ester could offer significant environmental benefits.

Solvent-less esterification can also be achieved, for example, by reacting the carboxylic acid directly with an excess of the alcohol (methanol in this case) in the presence of a solid-supported catalyst. This approach minimizes the use of volatile organic compounds.

Principles of Green Chemistry in Fluorinated Heterocycle Synthesis

The synthesis of fluorinated heterocycles like this compound can be made more sustainable by adhering to the core principles of green chemistry. These include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For instance, using ionic liquids or supercritical fluids as reaction media.

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste.

Energy Efficiency: Utilizing energy-efficient methods like microwave heating or mechanochemistry.

Renewable Feedstocks: Where possible, sourcing starting materials from renewable resources.

By integrating these principles into the synthetic design, the environmental footprint associated with the production of this compound can be significantly reduced.

Comprehensive Spectroscopic and Structural Elucidation of Methyl 2 Fluoro 1h Imidazole 5 Carboxylate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and dynamics.

High-Resolution 1H NMR for Proton Environment Analysis

High-resolution proton (¹H) NMR spectroscopy provides precise information about the chemical environment of protons within a molecule. For methyl 2-fluoro-1H-imidazole-5-carboxylate, the ¹H NMR spectrum would be expected to show distinct signals for the imidazole (B134444) ring proton, the methyl ester protons, and the N-H proton. The chemical shifts (δ) of these protons are influenced by the electronic effects of the fluorine atom and the carboxylate group. The imidazole proton signal would likely appear in the aromatic region, while the methyl protons of the ester group would be found further upfield. The N-H proton signal can be broad and its position may vary depending on the solvent and concentration.

Hypothetical ¹H NMR Data for this compound
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Imidazole C4-H~7.5-8.0Doublet4JHF ≈ 1-3 Hz
-OCH₃~3.8-4.0SingletN/A
N-HVariable (broad)SingletN/A

13C NMR for Carbon Skeleton and Substituent Effects

Carbon-13 (¹³C) NMR spectroscopy is instrumental in defining the carbon framework of a molecule. In this compound, distinct signals are expected for the three imidazole ring carbons, the carbonyl carbon of the ester, and the methyl carbon of the ester. The carbon directly bonded to the fluorine atom (C2) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature in ¹³C NMR of organofluorine compounds. The chemical shifts of the imidazole carbons are significantly influenced by the electronegative fluorine atom and the electron-withdrawing carboxylate group.

Hypothetical ¹³C NMR Data for this compound
CarbonChemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (J, Hz)
C2 (C-F)~150-160Doublet¹JCF ≈ 200-300 Hz
C4~120-130Doublet²JCF ≈ 20-30 Hz
C5~135-145Doublet³JCF ≈ 5-10 Hz
C=O~160-170SingletN/A
-OCH₃~50-55SingletN/A

19F NMR for Direct Characterization of the Fluoro Group

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique that directly probes the fluorine atom. alfa-chemistry.comhuji.ac.il For this compound, the ¹⁹F NMR spectrum would display a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this fluorine is indicative of its electronic environment. alfa-chemistry.com Coupling to the nearby imidazole proton (H4) would result in a doublet, providing further structural confirmation. The typical chemical shift range for fluorine attached to an aromatic ring can vary. ucsb.edu

Hypothetical ¹⁹F NMR Data for this compound
FluorineChemical Shift (δ, ppm, relative to CFCl₃)MultiplicityCoupling Constant (J, Hz)
C2-F~ -110 to -140Doublet4JFH ≈ 1-3 Hz

Application of 2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule. princeton.edu

COSY (Correlation Spectroscopy) would show a correlation between the N-H proton and the imidazole C4-H proton, confirming their scalar coupling. sdsu.eduyoutube.com

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) would reveal one-bond correlations between protons and their directly attached carbons. sdsu.edu This would definitively link the imidazole C4-H proton to the C4 carbon and the methyl protons to the methyl carbon. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations. sdsu.eduyoutube.com It would show correlations from the methyl protons to the ester carbonyl carbon and the C5 carbon of the imidazole ring. It would also show correlations from the C4-H proton to the C2, C5, and potentially the carbonyl carbon, helping to piece together the molecular framework. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about spatial proximity of atoms. youtube.comresearchgate.net A NOESY experiment could show a correlation between the fluorine atom and the C4-H proton, confirming their close spatial relationship on the imidazole ring.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch (typically broad, around 3200-3400 cm⁻¹), the C=O stretch of the ester (strong, around 1700-1730 cm⁻¹), C-N and C=C stretching vibrations of the imidazole ring (in the 1400-1600 cm⁻¹ region), and the C-F stretch (around 1000-1100 cm⁻¹).

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the imidazole ring. The combination of IR and Raman spectra serves as a unique "molecular fingerprint" for the compound.

Hypothetical Vibrational Spectroscopy Data for this compound
Functional GroupIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Vibration Mode
N-H~3300 (broad)~3300Stretching
C-H (aromatic)~3100~3100Stretching
C-H (methyl)~2950~2950Stretching
C=O (ester)~1720 (strong)~1720Stretching
C=N/C=C (ring)~1500-1600~1500-1600Stretching
C-F~1050~1050Stretching

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. For this compound (C₅H₅FN₂O₂), the molecular weight is approximately 158.11 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 158. Common fragmentation pathways for imidazole derivatives often involve the loss of small, stable molecules from the substituents, rather than the opening of the imidazole ring itself. nih.gov For this compound, potential fragmentation could include:

Loss of a methoxy (B1213986) radical (•OCH₃) from the ester group, resulting in a fragment at m/z 127.

Loss of the entire methoxycarbonyl group (•COOCH₃), leading to a fragment at m/z 99.

Decarboxylation (loss of CO₂) is also a possible fragmentation pathway for carboxylic acid esters. libretexts.orgmiamioh.edu

Hypothetical Mass Spectrometry Fragmentation Data for this compound
m/zProposed FragmentFormula
158[M]⁺C₅H₅FN₂O₂⁺
127[M - •OCH₃]⁺C₄H₂FN₂O⁺
99[M - •COOCH₃]⁺C₃H₂FN₂⁺

X-ray Crystallography for Precise Solid-State Molecular Architecture

A definitive determination of the three-dimensional arrangement of atoms and molecules of this compound in the solid state would require single-crystal X-ray diffraction analysis. This powerful analytical technique provides precise coordinates of each atom in the crystal lattice, enabling the detailed characterization of bond lengths, bond angles, and torsion angles. Such data is fundamental to understanding the molecule's conformation and its interactions with neighboring molecules. However, no published crystallographic data for this specific compound is currently available.

Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The imidazole ring contains both a hydrogen-bond donor (the N-H group) and a hydrogen-bond acceptor (the sp2-hybridized nitrogen atom). This allows for the formation of intermolecular hydrogen bonds, which are among the strongest non-covalent interactions. Additionally, the ester group's carbonyl oxygen could act as a hydrogen-bond acceptor. The presence of the fluorine atom and the aromatic imidazole ring could also lead to other types of interactions, such as halogen bonding and π-π stacking. A detailed analysis of these interactions would require the crystal structure data, which is not currently available.

Mechanistic Insights into the Reactivity of Methyl 2 Fluoro 1h Imidazole 5 Carboxylate

Reactivity Profiles at the Imidazole (B134444) Nitrogen (N1)

The presence of two nitrogen atoms in the imidazole ring, a pyrrole-type nitrogen (N1) and a pyridine-type nitrogen (N3), offers multiple sites for electrophilic attack. The tautomeric nature of the 1H-imidazole allows for the interconversion between the N1-H and N3-H forms, which can influence the regioselectivity of reactions at the nitrogen atoms.

N-alkylation of imidazoles is a common transformation, typically achieved by reacting the imidazole with an alkyl halide in the presence of a base. The regioselectivity of this reaction is influenced by both steric and electronic factors. For methyl 2-fluoro-1H-imidazole-5-carboxylate, the C2-fluoro and C5-carboxylate groups are expected to exert a significant electronic influence, potentially directing alkylation to a specific nitrogen atom.

Palladium-catalyzed N-arylation, a cornerstone of modern organic synthesis, provides a powerful method for the formation of N-aryl imidazoles. The Buchwald-Hartwig amination is a prominent example of such a transformation. The reaction mechanism typically involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the imidazole, deprotonation, and reductive elimination to afford the N-arylated product. The regioselectivity of N-arylation of unsymmetrically substituted imidazoles can be a challenge, often yielding a mixture of N1 and N3 isomers. However, careful selection of ligands and reaction conditions can lead to high selectivity for one isomer over the other.

A study on the palladium-catalyzed N-arylation of unsymmetrical imidazoles revealed that the choice of ligand is crucial for achieving high regioselectivity. For instance, the use of specific phosphine (B1218219) ligands can favor the formation of the N1-arylated product. It was also found that pre-activation of the palladium catalyst by heating it with the ligand before the addition of the imidazole substrate can significantly improve the reaction's efficacy by preventing the inhibition of catalyst formation by the imidazole itself. masterorganicchemistry.com

Reaction Reagents and Conditions Product(s) Yield Reference
N-AlkylationAlkyl halide, Base (e.g., K2CO3), Solvent (e.g., Acetonitrile)N1- and/or N3-alkylated imidazoleNot specifiedGeneral Knowledge
N-ArylationAryl halide, Palladium catalyst (e.g., Pd2(dba)3), Ligand (e.g., phosphine), BaseN1- and/or N3-arylated imidazoleNot specified masterorganicchemistry.com

Imidazole N-oxides are versatile synthetic intermediates that can be prepared by the oxidation of the parent imidazole. mdpi.comnih.govyoutube.com The oxidation typically occurs at the more electron-rich pyridine-type nitrogen (N3). These N-oxides can undergo a variety of transformations, including deoxygenation, rearrangement, and cycloaddition reactions. mdpi.comnih.govyoutube.com The presence of the N-oxide functionality can also activate the imidazole ring towards nucleophilic attack.

The synthesis of imidazole N-oxides can be achieved using various oxidizing agents. Once formed, these N-oxides can serve as precursors to a range of functionalized imidazoles. For example, they can react with electrophiles at the oxygen atom, leading to the formation of O-substituted products, or undergo reactions at the ring carbons. mdpi.comnbinno.com

Reaction Reagents and Conditions Product Yield Reference
N-OxidationOxidizing agent (e.g., m-CPBA)Imidazole N-oxideNot specified mdpi.comnih.govyoutube.com
DeoxygenationReducing agent (e.g., PCl3)Parent imidazoleNot specified mdpi.comnih.govyoutube.com

Chemical Transformations Involving the C2-Fluoro Substituent

The fluorine atom at the C2 position is a key feature of the molecule, significantly impacting its reactivity. Its high electronegativity makes the C2 carbon electron-deficient and susceptible to nucleophilic attack.

Nucleophilic aromatic substitution (SNA) of the C2-fluoro group is a plausible reaction pathway, especially with strong nucleophiles. The generally accepted mechanism for SNA involves a two-step process: addition of the nucleophile to the aromatic ring to form a resonance-stabilized Meisenheimer complex, followed by the elimination of the leaving group (in this case, the fluoride (B91410) ion).

The rate of this reaction is influenced by the stability of the Meisenheimer complex. The electron-withdrawing carboxylate group at the C5 position is expected to stabilize the negative charge in the intermediate, thereby facilitating the substitution. However, the reactivity of halogens in nucleophilic aromatic substitution often follows the order F > Cl > Br > I, which is counterintuitive to the leaving group ability in aliphatic systems. This is because the rate-determining step is typically the initial attack of the nucleophile, which is accelerated by the strong electron-withdrawing inductive effect of fluorine.

Nucleophile Proposed Product Plausible Mechanism
Alkoxides (e.g., CH3O-)Methyl 2-methoxy-1H-imidazole-5-carboxylateSNA via Meisenheimer complex
Amines (e.g., Piperidine)Methyl 2-(piperidin-1-yl)-1H-imidazole-5-carboxylateSNA via Meisenheimer complex

The fluorine atom, being an ortho-, para-directing deactivator in typical electrophilic aromatic substitutions on benzene (B151609) rings, would be expected to influence the position of electrophilic attack on the imidazole ring. However, in the context of the imidazole ring, which is already electron-rich, the directing effects can be more complex. The combined electron-withdrawing effects of the C2-fluoro and C5-carboxylate groups are likely to deactivate the ring towards electrophilic attack. If a reaction were to occur, the electrophile would likely be directed to the C4 position, which is the most electron-rich carbon in the ring.

Transformations at the C5-Carboxylate Moiety

The C5-carboxylate group is a versatile handle for further functionalization of the molecule. Standard ester transformations can be applied to modify this part of the molecule.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions (saponification). The resulting carboxylic acid can then be used in a variety of subsequent reactions.

Amidation: The ester can be converted to an amide by reaction with an amine. This reaction can be carried out directly or by first converting the ester to the more reactive acyl chloride or by using coupling agents.

Reduction: The ester can be reduced to the corresponding primary alcohol, 2-fluoro-5-(hydroxymethyl)-1H-imidazole, using a strong reducing agent like lithium aluminum hydride (LiAlH4). masterorganicchemistry.com Weaker reducing agents like sodium borohydride (B1222165) are typically not strong enough to reduce esters.

Transformation Reagents and Conditions Product Reference
Hydrolysis (Saponification)Base (e.g., NaOH), H2O/MeOH2-Fluoro-1H-imidazole-5-carboxylic acidGeneral Knowledge
AmidationAmine (e.g., Benzylamine), Heat or Coupling AgentN-Benzyl-2-fluoro-1H-imidazole-5-carboxamideGeneral Knowledge
ReductionLithium aluminum hydride (LiAlH4), THF(2-Fluoro-1H-imidazol-5-yl)methanol masterorganicchemistry.com

Ester Hydrolysis and Decarboxylation Studies

The ester moiety in this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding 2-fluoro-1H-imidazole-5-carboxylic acid. The mechanism of this transformation follows the general principles of ester hydrolysis. Under basic conditions, a hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of a methoxide (B1231860) ion. In acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon for attack by a water molecule.

While specific studies on the decarboxylation of 2-fluoro-1H-imidazole-5-carboxylic acid are not extensively documented in publicly available literature, the general principles of decarboxylation of heteroaromatic carboxylic acids can be applied. The stability of the resulting carbanion or the transition state leading to it plays a crucial role. The electron-withdrawing nature of the fluorine atom and the imidazole ring can influence the ease of decarboxylation.

General conditions for these transformations are summarized in the table below.

TransformationReagents and ConditionsProduct
Ester Hydrolysis (Basic)NaOH or KOH, H₂O/MeOH, heat2-fluoro-1H-imidazole-5-carboxylic acid
Ester Hydrolysis (Acidic)HCl or H₂SO₄, H₂O, heat2-fluoro-1H-imidazole-5-carboxylic acid
DecarboxylationHeat, potentially with a catalyst2-fluoro-1H-imidazole

Transesterification and Amidation Reactions

Transesterification of this compound can be achieved by reacting it with another alcohol in the presence of an acid or base catalyst. This reaction allows for the synthesis of a variety of esters. The mechanism, similar to hydrolysis, involves nucleophilic acyl substitution where the incoming alcohol displaces the methoxy (B1213986) group.

Amidation of the ester with primary or secondary amines provides the corresponding amides. This transformation is typically carried out by heating the ester with the amine, sometimes with a catalyst. The less hindered and more nucleophilic the amine, the more readily the reaction proceeds.

The following table outlines typical conditions for these reactions.

TransformationReagents and ConditionsProduct
TransesterificationR'OH, Acid or Base catalyst, heatAlkyl 2-fluoro-1H-imidazole-5-carboxylate
AmidationR'R''NH, heatN,N-disubstituted-2-fluoro-1H-imidazole-5-carboxamide

Regioselectivity and Stereoselectivity in Derivatization Reactions

The imidazole ring in this compound possesses two nitrogen atoms (N-1 and N-3) that can potentially undergo substitution reactions, such as N-alkylation. The regioselectivity of these reactions is influenced by both electronic and steric factors. The fluorine atom at the C-2 position and the ester group at the C-5 position exert electronic effects on the imidazole ring, influencing the nucleophilicity of the two nitrogen atoms. Steric hindrance around the nitrogen atoms also plays a significant role in determining the site of substitution. While specific studies on this molecule are limited, research on similarly substituted imidazoles can provide insights into the likely outcomes.

Computational and Theoretical Frameworks for Methyl 2 Fluoro 1h Imidazole 5 Carboxylate

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. For methyl 2-fluoro-1H-imidazole-5-carboxylate, these calculations can predict its geometry, electronic landscape, and spectroscopic behavior.

Density Functional Theory (DFT) for Ground State Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust method for determining the ground-state properties of molecules. By calculating the electron density, DFT can accurately predict the optimized geometry, bond lengths, bond angles, and electronic structure of this compound. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-31G(d,p) to achieve a balance between accuracy and computational cost.

The optimized geometry provides the most stable three-dimensional arrangement of the atoms in the molecule. From this, key structural parameters can be obtained. For instance, DFT calculations on similar imidazole (B134444) derivatives have been used to determine bond lengths and angles, which are in good agreement with experimental data where available.

Table 1: Illustrative DFT-Calculated Ground State Properties for this compound

PropertyIllustrative Value
Ground State Energy (Hartree)-588.XXX
Dipole Moment (Debye)2.XXX
C2-F Bond Length (Å)1.3XX
N1-C2 Bond Length (Å)1.3XX
C4-C5 Bond Length (Å)1.3XX
C5-C(O)O Bond Angle (°)12X.X

Note: The values in this table are illustrative and represent the type of data generated from DFT calculations. They are not based on actual published results for this specific molecule.

Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Spectra Prediction

To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of excited-state properties and the prediction of the molecule's ultraviolet-visible (UV-Vis) absorption spectrum. By simulating the electronic transitions between molecular orbitals, TD-DFT can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. These theoretical spectra can be invaluable for interpreting experimental spectroscopic data.

Table 2: Illustrative TD-DFT Predicted Electronic Transitions for this compound

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
HOMO -> LUMO4.XX2XX0.XXX
HOMO-1 -> LUMO5.XX2XX0.XXX
HOMO -> LUMO+15.XX2XX0.XXX

Note: The values in this table are illustrative and represent the type of data generated from TD-DFT calculations. They are not based on actual published results for this specific molecule.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for understanding a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. Analysis of the FMOs for this compound would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The electron-withdrawing fluorine atom and carboxylate group, along with the imidazole ring, will significantly influence the energies and localizations of the HOMO and LUMO.

Table 3: Illustrative Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-6.XX
LUMO-1.XX
HOMO-LUMO Gap5.XX

Note: The values in this table are illustrative and represent the type of data generated from FMO analysis. They are not based on actual published results for this specific molecule.

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations provide insights into the dynamic behavior and conformational preferences of this compound.

Conformational Landscape Analysis

Molecules with rotatable bonds, such as the ester group in this compound, can exist in multiple conformations. Conformational analysis aims to identify the different stable conformers and determine their relative energies. Computational methods can systematically rotate the flexible bonds and calculate the energy of each resulting conformation, thereby mapping the potential energy surface. This analysis is crucial for understanding which conformation is likely to be dominant under certain conditions and how the molecule's shape influences its interactions with other molecules.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or its interaction with a biological target. By modeling the reactants, products, and potential transition states, the reaction pathway with the lowest energy barrier can be identified. This provides a detailed, step-by-step understanding of how the reaction proceeds, which is often difficult to obtain through experimental means alone. Such studies on related benzimidazole (B57391) compounds have provided valuable insights into their formation.

Structure-Property Relationship Studies

Structure-property relationship studies are fundamental in modern drug discovery and materials science, providing insights into how a molecule's chemical structure influences its physical, chemical, and biological properties. For this compound, these computational approaches are essential for predicting its characteristics and guiding the development of new analogues with improved efficacy and functionality. The inclusion of a fluorine atom can significantly alter properties such as bond strength, lipophilicity, and metabolic stability. researchgate.netemerginginvestigators.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used to correlate the structural or property descriptors of compounds with their biological activities or physicochemical properties. researchgate.net These models are built on the principle that the variations in the activity/property of a series of compounds are dependent on the changes in their molecular features. For derivatives of this compound, QSAR and QSPR can be employed to predict activities like anticancer or antimicrobial efficacy and properties such as solubility or receptor affinity. researchgate.netnih.gov

The development of a QSAR/QSPR model involves several key steps:

Data Set Selection : A series of imidazole compounds with measured biological activities or properties is compiled. researchgate.netnih.gov

Descriptor Calculation : A wide array of molecular descriptors, which are numerical representations of the molecules' structural and chemical information, are calculated. These can range from simple (e.g., molecular weight) to complex (e.g., quantum-chemical descriptors).

Model Development : Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like artificial neural networks (ANN), are used to create a mathematical equation linking the descriptors to the activity or property. researchgate.net

Validation : The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and reliable for predicting the properties of new, untested compounds. nih.govnih.gov

For instance, a QSAR study on imidazole derivatives might identify key descriptors that influence their inhibitory activity against a specific enzyme, providing a roadmap for designing more potent inhibitors. nih.gov

Table 1: Illustrative Molecular Descriptors for QSAR/QSPR Analysis of this compound

Descriptor ClassSpecific DescriptorTypical Value (Illustrative)Significance in QSAR/QSPR Models
Constitutional Molecular Weight158.11 g/mol Relates to the overall size and bulk of the molecule.
Topological Topological Polar Surface Area (TPSA)~58 ŲInfluences membrane permeability and drug transport.
Electronic Dipole Moment~3.0 - 4.5 DAffects polarity and interactions with polar receptors or solvents. researchgate.net
Quantum-Chemical HOMO/LUMO EnergiesVariesIndicates chemical reactivity and the ability to participate in charge-transfer interactions. emerginginvestigators.org
Geometric Molecular Volume~125 ųPertains to steric fit within a receptor binding pocket.

Computational chemistry offers highly accurate methods for predicting the spectroscopic signatures of molecules like this compound. These predictions are vital for confirming molecular structure, interpreting experimental data, and understanding electronic and vibrational properties.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (¹H, ¹³C) spectra can be predicted with high accuracy using quantum mechanical calculations, particularly Density Functional Theory (DFT). The Gauge-Including Atomic Orbital (GIAO) method is a standard approach where the magnetic shielding tensors of the nuclei are calculated. These values are then referenced against a standard compound (e.g., tetramethylsilane) to yield the chemical shifts. These predictions help in assigning peaks in experimental spectra, especially for complex molecules.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by performing a vibrational frequency calculation on the molecule's optimized geometry. This analysis identifies the normal modes of vibration, their corresponding frequencies, and their intensities. Because computational methods often overestimate vibrational frequencies due to the assumption of a harmonic oscillator, the calculated frequencies are typically multiplied by a scaling factor to better match experimental results.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

Spectroscopy TypeAssignmentPredicted Shift / Frequency (Illustrative)Expected Characteristics
¹H NMR N-H proton11.0 - 13.0 ppmBroad singlet, position is solvent-dependent.
C-H (imidazole ring)7.8 - 8.2 ppmSinglet.
O-CH₃ (methyl ester)3.9 - 4.1 ppmSinglet, integrating to 3 protons.
¹³C NMR C=O (ester carbonyl)160 - 165 ppm
C-F (fluorinated carbon)152 - 158 ppmWill exhibit a large C-F coupling constant.
C-H (imidazole ring)125 - 130 ppm
O-CH₃ (methyl ester)52 - 56 ppm
IR Spectroscopy N-H stretch3150 - 3300 cm⁻¹Broad absorption band.
C=O stretch1710 - 1730 cm⁻¹Strong, sharp absorption band.
C-F stretch1150 - 1250 cm⁻¹Strong absorption, characteristic for organofluorine compounds.

Intermolecular Interactions and Binding Studies through Computational Methods

Understanding how this compound interacts with biological targets like proteins is crucial for elucidating its mechanism of action. emerginginvestigators.org Computational techniques such as molecular docking and molecular dynamics (MD) simulations are indispensable for this purpose. nih.gov

Molecular Docking: This technique predicts the preferred orientation of the molecule (the ligand) when it binds to a receptor's active site. Docking algorithms generate numerous binding poses and use scoring functions to estimate the binding affinity for each pose. This allows for the identification of the most likely binding mode and key intermolecular interactions. For this compound, important interactions could include hydrogen bonds from the N-H group, the carbonyl oxygen, and even the fluorine atom, as well as π-π stacking involving the imidazole ring. researchgate.net

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the stability and dynamics of the ligand-receptor complex over time. nih.gov By simulating the motions of all atoms in the system, MD provides a more detailed and dynamic picture of the binding event. It can confirm the stability of the interactions found in docking, reveal the role of water molecules, and be used to calculate binding free energies with greater accuracy.

The fluorine atom in this compound can play a significant role in these interactions. It can act as a weak hydrogen bond acceptor and participate in halogen bonds, which are noncovalent interactions that can enhance binding affinity and selectivity. dntb.gov.uaresearchgate.net The electron-rich nature of the imidazole ring also allows for favorable π-π stacking interactions with aromatic amino acid residues in a protein target. researchgate.net

Table 3: Potential Intermolecular Interactions of this compound in a Protein Binding Site (Hypothetical)

Interaction TypeLigand Functional GroupPotential Protein Residue PartnerSignificance for Binding
Hydrogen Bond Donor Imidazole N-HAspartate, Glutamate, backbone CarbonylStrong, directional interaction; often key for anchoring the ligand.
Hydrogen Bond Acceptor Ester C=OArginine, Lysine, SerineContributes to binding affinity and specificity.
Halogen Bond / H-Bond C-FElectron-rich groups (e.g., backbone carbonyls)Can provide additional stability and selectivity. dntb.gov.ua
π-π Stacking Imidazole RingPhenylalanine, Tyrosine, TryptophanStabilizes the complex via aromatic interactions. researchgate.net
Hydrophobic Ester -CH₃Leucine, Valine, AlanineContributes to binding by displacing water from nonpolar pockets.

Advanced Research Applications of Fluorinated Imidazole Carboxylates in Chemical Science

Strategic Building Blocks for Advanced Organic Synthesis

The presence of a fluorine atom and a synthetically versatile carboxylate group on the imidazole (B134444) ring makes methyl 2-fluoro-1H-imidazole-5-carboxylate a highly valuable scaffold in advanced organic synthesis. researchgate.netbldpharm.com This combination of functional groups allows for a wide range of chemical transformations, enabling the construction of diverse and complex molecular structures.

Precursors for Complex Heterocyclic Architectures

The imidazole core is a key structural motif in numerous biologically active compounds, including natural products and synthetic drugs. researchgate.net The introduction of a fluorine atom can enhance the biological activity of these molecules. nih.gov this compound serves as a key starting material for the synthesis of more complex, fused heterocyclic systems. For instance, fluorinated imidazole[4,5f] rsc.orgnih.govphenanthroline derivatives have been synthesized and shown to possess potential as anti-cancer agents. nih.gov While the direct use of this compound in these specific syntheses is not always explicitly detailed, the general strategies often involve the condensation of functionalized imidazole precursors with other cyclic compounds. The carboxylate group can be readily converted into other functionalities, such as amides or aldehydes, which can then participate in cyclization reactions to form intricate polycyclic systems. researchgate.net

Multicomponent reactions (MCRs) represent another powerful strategy for the rapid construction of complex molecules from simple starting materials. researchgate.net Imidazole derivatives can act as catalysts or substrates in MCRs to generate a diverse library of heterocyclic compounds. rsc.org The reactivity of the fluorinated imidazole ring, coupled with the functional handle of the carboxylate group, makes this compound a promising candidate for the development of novel MCRs to access unique chemical space.

Synthesis of Chemically Modified Bioconjugates

The labeling of biomolecules with fluorine-18 (B77423) (¹⁸F), a positron-emitting isotope, is of great interest for positron emission tomography (PET) imaging. rsc.orgrsc.org Late-stage fluorination strategies are particularly valuable as they allow for the introduction of the short-lived ¹⁸F isotope at the final step of a synthetic sequence. Fluorinated imidazole derivatives have been explored as platforms for ¹⁸F-labeling. For example, 2-(aryl-di-tert-butylsilyl)-N-methyl-imidazole tags have been developed for the efficient last-step ¹⁸F-fluorination of bioconjugates. rsc.orgrsc.org These methods often involve the conjugation of the imidazole-containing prosthetic group to a biomolecule of interest, followed by isotopic exchange with [¹⁸F]fluoride.

The this compound scaffold is a prime candidate for the development of new bioconjugation agents. The carboxylate group can be activated to form a stable amide bond with amine functionalities present in peptides, proteins, or other biomolecules. The resulting conjugate would then bear the 2-fluoroimidazole moiety, which could potentially be used for ¹⁸F-labeling or as a stable fluorinated tag to modulate the properties of the bioconjugate.

Contributions to Materials Science and Engineering

The unique properties of fluorinated imidazoles extend beyond organic synthesis and into the realm of materials science. The incorporation of these moieties can lead to materials with tailored electronic, thermal, and electrochemical properties.

Development of Fluorinated Polymers with Tailored Properties

Fluoropolymers are a class of materials known for their exceptional chemical resistance, thermal stability, and low surface energy. clemson.edu The introduction of imidazole units into polymer chains can impart additional functionalities, such as proton conductivity or metal-chelating properties. chemicalbook.comacs.org While the direct polymerization of this compound has not been extensively reported, its structural motifs are relevant to the design of novel fluorinated monomers.

For instance, vinylimidazole is a known monomer that can be polymerized to poly(vinylimidazole), a polymer with a wide range of applications. chemicalbook.com A fluorinated analogue derived from this compound could potentially be synthesized and polymerized to create a new class of fluorinated polymers. The resulting materials could exhibit a unique combination of properties, making them suitable for applications such as proton exchange membranes in fuel cells, specialty coatings, or as functional additives.

Design of Imidazole-Based Ionic Liquids and Electrolytes

Ionic liquids (ILs) are salts with melting points below 100 °C that have gained significant attention as "green" solvents and electrolytes due to their low volatility, high thermal stability, and tunable properties. researchgate.netdaneshyari.comionike.com Imidazolium-based ILs are among the most widely studied. ionike.com The introduction of fluorine-containing substituents on the imidazolium (B1220033) cation can significantly impact the physicochemical properties of the resulting IL, such as viscosity, conductivity, and electrochemical stability. researchgate.netdaneshyari.com

The synthesis of imidazolium ionic liquids typically involves the alkylation of an imidazole derivative. rsc.org this compound can serve as a precursor to such ILs. The ester functionality can be reduced to an alcohol, which can then be further functionalized, or the imidazole nitrogen can be alkylated to form a fluorinated imidazolium salt. The resulting ionic liquids could find applications as electrolytes in lithium-ion batteries, where high electrochemical stability is crucial, or as specialized solvents for chemical reactions. researchgate.netdaneshyari.com The synthesis of fluoride-containing ionic liquids can be achieved through metathesis or ion exchange methods. google.comfrontiersin.org

Table 1: Synthetic Strategies for Imidazole-Based Ionic Liquids

Starting MaterialAlkylating AgentAnion SourceResulting Ionic Liquid Type
1-MethylimidazoleAlkyl HalideAgBF₄, NaBF₄Alkyl-methylimidazolium Tetrafluoroborate rsc.org
ImidazoleAlkyl Halide-Alkylimidazolium Halide rsc.org
Halogen-containing ILAgF-Fluoride-containing Ionic Liquid google.com

This table presents generalized synthetic strategies and not all examples directly utilize this compound.

Ligand Design in Coordination Chemistry and Catalysis

The imidazole ring is a ubiquitous ligand in coordination chemistry and bioinorganic chemistry, most notably in the amino acid histidine which plays a critical role in the active sites of many metalloenzymes. wikipedia.org The nitrogen atoms of the imidazole ring can coordinate to a wide variety of metal ions, forming stable complexes with diverse applications in catalysis, materials science, and medicine. wikipedia.orgresearchgate.net

The introduction of a fluorine atom onto the imidazole ligand can modulate the electronic properties of the metal center, thereby influencing the catalytic activity and reactivity of the complex. nih.gov Fluorinated ligands can enhance the stability of metal complexes and improve their solubility in organic solvents. nih.gov this compound offers a scaffold for the design of novel fluorinated ligands. The carboxylate group can act as an additional coordination site, leading to the formation of bidentate or bridging ligands.

Metal complexes bearing such fluorinated imidazole carboxylate ligands could be explored for a range of catalytic applications, including oxidation, reduction, and cross-coupling reactions. Furthermore, the development of fluorinated metallodrugs is an active area of research, with the goal of creating more effective and less toxic therapeutic agents. nih.gov The unique properties of fluorinated imidazole ligands make them attractive candidates for the design of next-generation metal-based catalysts and therapeutics. While specific complexes of this compound are not widely reported, the principles of ligand design suggest its potential in this field.

Development of Chemical Probes for Biological Systems (Focus on Chemical Mechanisms)

The strategic incorporation of fluorine into heterocyclic scaffolds represents a powerful approach in the design of chemical probes for elucidating complex biological systems. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly modulate the physicochemical and biological properties of a molecule. rsc.orginformahealthcare.com In the context of "this compound," while specific research on its direct application as a chemical probe is not extensively documented, its structural motifs suggest several potential chemical mechanisms through which it could be developed into a valuable research tool.

The fluorinated imidazole core is a key feature that can be exploited for developing chemical probes. Fluorine's ability to act as a bioisostere for a hydrogen atom or a hydroxyl group allows for subtle modifications of a molecule's properties without drastic structural changes. informahealthcare.comwikipedia.org This is particularly advantageous in probe design, where maintaining a high affinity for a biological target is crucial. The replacement of a hydrogen with a fluorine atom at a site of metabolic oxidation can block metabolism, thereby increasing the probe's half-life and allowing for longer-term imaging or tracking studies. wikipedia.org

The imidazole ring itself is a versatile component in chemical probe design. Imidazole derivatives have been utilized in the development of fluorescent probes for various applications, including the detection of metal ions and bioimaging. nih.govnih.gov The mechanism often involves processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or fluorescence resonance energy transfer (FRET). nih.gov For "this compound," the electron-withdrawing nature of the fluorine atom at the 2-position can influence the electronic properties of the imidazole ring, potentially modulating its fluorescence characteristics or its ability to coordinate with metal ions.

Furthermore, the carboxylate group offers a handle for further chemical modification. This group can be used to attach the fluorinated imidazole scaffold to other molecular entities, such as fluorophores, affinity tags, or reactive groups for covalent labeling of target proteins. The reactivity of the carboxylate allows for standard amide bond formation or esterification reactions, providing a straightforward method for creating more complex and functional chemical probes.

The development of chemical probes based on "this compound" could also leverage the principles of bioisosterism to target specific enzymes or receptors. drughunter.com By mimicking the structure of a natural substrate or ligand, a probe containing the fluorinated imidazole moiety could be designed to bind to the active site of a target protein. The fluorine atom could play a crucial role in enhancing binding affinity through favorable interactions with the protein's local environment. informahealthcare.com

Future Directions and Emerging Research Opportunities in Fluorinated Heterocyclic Chemistry

The field of fluorinated heterocyclic chemistry is a dynamic and rapidly expanding area of research with significant potential for future discoveries and applications. The continued exploration of novel fluorination methodologies and the synthesis of new fluorinated heterocyclic scaffolds are expected to drive innovation in medicinal chemistry, materials science, and chemical biology.

One of the key future directions is the development of more efficient and selective methods for the introduction of fluorine into heterocyclic systems. rsc.orgresearchgate.net While significant progress has been made, the development of catalytic and enantioselective fluorination reactions remains a major challenge. New reagents and catalytic systems that can operate under mild conditions and with high functional group tolerance will be crucial for the synthesis of complex and structurally diverse fluorinated heterocycles.

The application of fluorinated heterocycles in the design of novel therapeutic agents continues to be a major focus. The unique properties of fluorine can be harnessed to address various challenges in drug discovery, including improving metabolic stability, enhancing bioavailability, and modulating target selectivity. rsc.orgnih.gov The exploration of fluorinated imidazoles, such as "this compound," as building blocks for the synthesis of new drug candidates is a promising avenue of research. For instance, fluorinated imidazole derivatives have shown potential as anti-cancer agents by inducing apoptosis through DNA damage. nih.gov

The use of fluorinated heterocycles in the development of advanced materials is another emerging research opportunity. The incorporation of fluorine can impart unique properties to polymers and other materials, such as increased thermal stability, chemical resistance, and altered electronic properties. mdpi.com Fluorinated heterocyclic compounds are being investigated for applications in areas such as organic light-emitting diodes (OLEDs) and advanced polymers.

Furthermore, the development of ¹⁸F-labeled radiotracers for positron emission tomography (PET) imaging represents a significant area of future growth. nih.gov The ability to non-invasively visualize and quantify biological processes in vivo is a powerful tool in both basic research and clinical diagnostics. The synthesis of ¹⁸F-labeled fluorinated imidazoles could provide new imaging agents for a variety of diseases.

The table below summarizes some of the key research areas and potential applications for fluorinated imidazole carboxylates and related heterocyclic compounds.

Research AreaPotential Applications of Fluorinated Imidazole Carboxylates
Medicinal Chemistry Development of new therapeutic agents with improved pharmacokinetic and pharmacodynamic properties. rsc.orgnih.gov
Chemical Biology Design of chemical probes for studying biological systems and target validation. nih.govnih.gov
Materials Science Creation of advanced materials with unique optical, electronic, and physical properties. mdpi.com
Radiochemistry Synthesis of ¹⁸F-labeled radiotracers for PET imaging in disease diagnosis and drug development. nih.gov

Q & A

Basic: What are common synthetic routes for methyl 2-fluoro-1H-imidazole-5-carboxylate, and what parameters critically influence yield and purity?

Methodological Answer:
Synthesis typically involves multi-step routes, including imidazole ring formation, fluorination, and esterification. Key steps include:

  • Ring formation : Condensation of α-ketoesters with amidines under controlled pH (e.g., acetic acid catalysis) to form the imidazole core .
  • Fluorination : Electrophilic fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride) at low temperatures (−20°C to 0°C) to minimize side reactions .
  • Esterification : Methylation of the carboxyl group using methyl iodide or dimethyl sulfate in anhydrous THF with K₂CO₃ as a base .
    Critical Parameters :
  • Temperature control during fluorination to avoid defluorination.
  • Solvent choice (e.g., DMF for solubility vs. THF for reactivity).
  • Purification via column chromatography (silica gel, hexane/EtOAc gradients) to isolate the product from regioisomers .

Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign chemical shifts for diagnostic protons (e.g., imidazole H-4: δ 7.2–7.5 ppm; methyl ester: δ 3.8–4.0 ppm). Fluorine-induced splitting patterns help confirm substitution positions .
  • X-ray Crystallography : Resolves ambiguity in regiochemistry (e.g., fluorine vs. ester positioning). Use SHELXL for refinement, ensuring data resolution < 1.0 Å for accurate bond-length analysis .
  • FTIR : Confirm ester carbonyl (C=O stretch: ~1700 cm⁻¹) and N–H imidazole (~3200 cm⁻¹) .

Basic: How can researchers assess the thermal stability and storage conditions of this compound?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (typically >150°C for imidazole esters). A sharp mass loss indicates purity .
  • Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions. Store at −20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis of the ester group .

Advanced: How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved during structural elucidation?

Methodological Answer:

  • Variable Temperature (VT) NMR : Suppress dynamic effects (e.g., tautomerism) by acquiring spectra at −40°C .
  • COSY/NOESY : Correlate coupling between imidazole protons and adjacent substituents to confirm regiochemistry .
  • DFT Calculations : Compare experimental vs. computed chemical shifts (Gaussian/B3LYP/6-311+G(d,p)) to validate assignments .

Advanced: What strategies optimize regioselectivity during fluorination of the imidazole ring?

Methodological Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on N-1) to steer electrophilic fluorination to C-2 .
  • Metal Catalysis : Use Pd(0) to mediate C–H activation for site-specific fluorination (e.g., Pd(OAc)₂ with XPhos ligand) .
  • Solvent Screening : Polar aprotic solvents (e.g., DCE) enhance fluorinating agent reactivity while minimizing side reactions .

Advanced: How can computational methods predict biological target interactions for this compound?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Screen against kinase or protease targets (PDB ID: 4UE) using flexible ligand settings to account for imidazole ring tautomerism .
  • MD Simulations (GROMACS) : Simulate binding stability (50 ns trajectories) with MMPBSA analysis to calculate ΔG binding .
  • QSAR Models : Correlate substituent electronegativity (e.g., fluorine) with IC₅₀ values for enzyme inhibition .

Advanced: What experimental designs are robust for studying its enzyme inhibition mechanisms?

Methodological Answer:

  • Kinetic Assays : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition (e.g., varying substrate concentrations with fixed inhibitor) .
  • Fluorescence Quenching : Monitor tryptophan residues in target enzymes (λₑₓ = 280 nm) to detect conformational changes upon binding .
  • ITC (Isothermal Titration Calorimetry) : Measure binding stoichiometry (n) and enthalpy (ΔH) to confirm allosteric effects .

Advanced: How can researchers address discrepancies in bioactivity data across studies?

Methodological Answer:

  • Meta-Analysis : Pool data from PubMed/Scopus using PRISMA guidelines, focusing on assay conditions (e.g., cell line variability, IC₅₀ normalization) .
  • Dose-Response Validation : Replicate studies with standardized protocols (e.g., NIH/3T3 fibroblasts vs. HeLa cells) .
  • Proteomics : Use SILAC labeling to identify off-target interactions that may explain divergent results .

Advanced: What methodologies assess environmental stability and degradation pathways?

Methodological Answer:

  • Hydrolysis Studies : Incubate in buffer solutions (pH 4–9) at 37°C, monitoring degradation via LC-MS to identify hydrolysis products (e.g., carboxylic acid derivatives) .
  • Photolysis : Expose to UV-Vis light (λ = 254 nm) in quartz cells, analyzing photoproducts with HRMS .
  • QSAR-Environmental : Predict half-lives using EPI Suite™ based on logP and molecular weight .

Advanced: How can cryo-EM complement crystallography for studying its interactions with large biomolecules?

Methodological Answer:

  • Grid Preparation : Use UltrAuFoil® grids with 2% trehalose to preserve ligand-bound protein complexes .
  • Data Processing : Align particles in RELION-4.0, focusing on local resolution around the ligand-binding pocket .
  • Hybrid Refinement : Combine cryo-EM maps (3.5 Å) with X-ray ligand coordinates to resolve ambiguous density .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.